molecular formula C17H13FN6O2 B2597611 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 899725-79-2

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2597611
CAS No.: 899725-79-2
M. Wt: 352.329
InChI Key: AOIBNHZVZDKWRS-UHFFFAOYSA-N
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Description

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a methoxyphenyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. For instance, 4-fluorobenzohydrazide can react with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Formation of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. In this case, an azide derivative of the oxadiazole intermediate can react with an alkyne derivative of the methoxyphenyl group.

    Final Coupling: The final step involves coupling the two intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. The presence of the triazole and oxadiazole rings suggests possible antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The exact mechanism of action of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine depends on its specific application. Generally, the compound may exert its effects by interacting with specific enzymes or receptors in biological systems. The triazole ring, for example, is known to bind to metal ions, which could inhibit enzyme activity. The fluorophenyl group may enhance binding affinity to certain protein targets, while the oxadiazole ring could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
  • 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
  • 4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Uniqueness

The uniqueness of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine lies in the presence of the fluorophenyl group, which can significantly alter its biological activity and chemical reactivity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O2/c1-25-13-8-6-12(7-9-13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-2-4-11(18)5-3-10/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIBNHZVZDKWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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